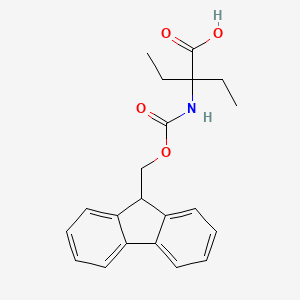

Fmoc-Deg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUABWLRFIOIRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218926-46-6 | |

| Record name | 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-Deg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-Deg-OH in Peptide Synthesis

N-α-(9-Fluorenylmethyloxycarbonyl)-α,α-diethylglycine (this compound) is a non-proteinogenic amino acid that has garnered significant interest in the field of peptide chemistry. Its unique α,α-disubstituted nature introduces conformational constraints into peptide backbones, a desirable attribute for the design of peptidomimetics with enhanced biological activity and metabolic stability. The bulky diethyl substitution at the α-carbon sterically shields the adjacent peptide bonds from enzymatic degradation and influences the secondary structure of the resulting peptides. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization, thereby empowering researchers to confidently integrate this valuable building block into their drug discovery and development workflows.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS). The following table summarizes the key known properties of this compound.

| Property | Value | Source(s) |

| Synonyms | Fmoc-diethylglycine; Fmoc-3-aminopentane-3-carboxylic acid | [1] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |

| Molecular Weight | 353.4 g/mol (or 353.5 g/mol ) | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 134 - 136 °C | [1] |

| Purity | ≥ 98% (typically by HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Solubility Profile: A Critical Parameter in Peptide Synthesis

Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Experimental Protocol for Determining Solubility

This protocol provides a robust method for determining the solubility of this compound in a solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DMSO, NMP)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.2 µm)

-

Volumetric flasks

-

HPLC system with a UV detector

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is achieved.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis:

-

Evaporate the solvent from the volumetric flask under reduced pressure.

-

Dry the flask containing the dissolved solid to a constant weight.

-

The mass of the dissolved this compound is determined by the difference in the final and initial weights of the flask.

-

Calculate the solubility in mg/mL or g/L.

-

-

HPLC-Based Quantification (Alternative Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (at a suitable wavelength, e.g., 265 nm) against the concentration.

-

Dilute a known volume of the filtered saturated solution and inject it into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

Sources

Fmoc-Deg-OH: A Comprehensive Technical Guide to a Versatile PEG Linker

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Molecular Structure, Properties, and Applications of Fmoc-8-amino-3,6-dioxaoctanoic acid.

This guide provides a detailed examination of Fmoc-Deg-OH, a heterobifunctional linker widely utilized in peptide synthesis, bioconjugation, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Here, "Deg" refers to the diethylene glycol moiety, rendering the full chemical name as Fmoc-8-amino-3,6-dioxaoctanoic acid.[4][5] This molecule is also frequently referred to by the synonym Fmoc-AEEA-OH, where AEEA stands for [2-(2-aminoethoxy)ethoxy]acetic acid.[2][6]

Molecular Structure and Chemical Formula

This compound is characterized by three key functional components: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus, a hydrophilic diethylene glycol spacer, and a terminal carboxylic acid group.[2] This unique architecture imparts desirable properties for its various applications. The Fmoc group provides orthogonal protection in standard solid-phase peptide synthesis (SPPS), while the PEG-like spacer enhances solubility and provides spatial separation between conjugated molecules.[2][4][7]

Chemical Formula: C₂₁H₂₃NO₆[5][8]

IUPAC Name: 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid[5]

CAS Number: 166108-71-0[5][8][9]

The structural formula is depicted below:

Caption: 2D representation of Fmoc-8-amino-3,6-dioxaoctanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 385.42 g/mol | [8][10] |

| Appearance | White to off-white powder or crystalline powder | [8][10] |

| Melting Point | 85 - 105 °C | [5][8] |

| Purity | ≥95% - ≥99% (HPLC) | [8][10][11] |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and NMP.[2][12] Moderately soluble in water after Fmoc removal.[2] | |

| Storage | Store at –20°C for long-term storage, protected from light and moisture.[4][10][13] Can be stored at 2-8°C for shorter periods.[12][14] |

Core Applications and Mechanistic Insights

This compound serves as a versatile building block and linker in several advanced biochemical and pharmaceutical applications. Its heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecules.[4][14]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is employed as a hydrophilic spacer to modify peptides. The incorporation of the diethylene glycol unit can enhance the solubility of hydrophobic peptides, improve their pharmacokinetic properties, and provide a flexible linker for the attachment of other moieties like labels or drugs.[2][7] Its compatibility with standard Fmoc-based SPPS protocols makes it a valuable tool for creating complex and functionalized peptides.[2]

The core principle of its use in SPPS involves the deprotection of the Fmoc group using a mild base, typically piperidine in DMF, to expose the primary amine. This amine is then available for coupling to the carboxylic acid of the next amino acid in the sequence, facilitated by standard coupling reagents like HBTU or HATU.[11][15][16]

PROTAC and ADC Development

This compound is a widely used PEG-based linker in the synthesis of PROTACs and ADCs.[1][3][13] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[17][18] ADCs, on the other hand, consist of a cytotoxic drug linked to an antibody that targets cancer cells.[1]

In both modalities, the linker plays a critical role in connecting the two active components. The length, flexibility, and hydrophilicity of the linker, properties imparted by the diethylene glycol chain of this compound, are crucial for the efficacy of the final construct.[2][19] The terminal carboxylic acid of this compound can be activated to react with an amine group on one of the ligands, while the Fmoc-protected amine can be deprotected and coupled to the other ligand, allowing for a controlled, stepwise assembly of the final PROTAC or ADC.[16][20]

Experimental Protocols

General Handling and Storage

To ensure the integrity of this compound, it should be handled in a clean, dry environment. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere if possible.[21] For long-term storage, temperatures of -20°C are recommended.[4][10][13] When preparing solutions, anhydrous solvents like DMF or DMSO should be used to prevent premature hydrolysis.[4]

Workflow for Incorporation into a Peptide Chain via SPPS

The following is a generalized workflow for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]

- 4. Fmoc-NH-PEG2-CH2COOH, CAS 166108-71-0 | AxisPharm [axispharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 7. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Fmoc-8-Amino-3,6-dioxaoctanoic acid, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 10. sinopeg.com [sinopeg.com]

- 11. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 12. medkoo.com [medkoo.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Fmoc-mini-PEG Fmoc-8-Amino-3,6-Dioxaoctanoic Acid | 166108-71-0 | FXX-5521-PI [biosynth.com]

- 15. Fmoc-NH-(PEG) 2 -COOH (20 atoms) Novabiochem 916585-44-9 [sigmaaldrich.com]

- 16. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]

- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]

- 21. usbio.net [usbio.net]

Role of Fmoc protecting group in peptide synthesis

<An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is attributed to its mild, base-labile cleavage conditions, which contrast with the harsher acidic methods required for older strategies like the Boc/Benzyl approach.[2][3] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, providing a robust and versatile framework for assembling complex peptide sequences.[1] This guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailing the causality behind experimental choices, field-proven protocols, and data-driven insights to aid researchers, scientists, and drug development professionals in the optimization of peptide synthesis.

The Chemical Foundation and Strategic Advantage of the Fmoc Group

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where a peptide chain is assembled sequentially while anchored to an insoluble resin support.[1][4][5] This approach simplifies the purification process immensely, as excess reagents and soluble by-products are simply washed away by filtration after each step.[6] The success of this process hinges on the precise control of reactivity at the N-terminus of the growing peptide chain. This is the primary role of the Fmoc protecting group.

Orthogonal Protection Strategy: The genius of the Fmoc strategy lies in its orthogonality.[1] The temporary N-terminal Fmoc group is base-labile, meaning it is removed under basic conditions.[1][7][8] In contrast, the "permanent" protecting groups used for reactive amino acid side chains (e.g., Boc, Trt, tBu) are acid-labile.[1] This fundamental difference allows for the selective removal of the N-terminal protection at each cycle without disturbing the side-chain protection, which remains intact until the final cleavage step.[1][7] This prevents unwanted side reactions and branching of the peptide chain. The final cleavage from the resin and removal of all side-chain protecting groups is typically accomplished simultaneously using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[9][10]

Key Advantages of the Fmoc Strategy:

-

Mild Conditions: The use of a weak base like piperidine for deprotection avoids the repeated use of strong acid, which can degrade sensitive sequences or modifications.[3][4]

-

Automation Compatibility: The mild conditions and straightforward cyclical nature of Fmoc chemistry are highly amenable to fully automated peptide synthesizers.[6][] Real-time monitoring of the deprotection step is possible via UV spectroscopy, as the dibenzofulvene by-product has a strong UV absorbance.[7][]

-

Versatility: The strategy is compatible with a vast array of natural and non-natural amino acids and allows for the synthesis of peptides with post-translational modifications, such as phosphorylation and glycosylation, which were often inaccessible under harsher conditions.[3][12]

The Core Fmoc-SPPS Cycle: A Mechanistic Perspective

Fmoc-SPPS is an iterative process. Each cycle, which adds one amino acid to the growing chain, consists of three main stages: Deprotection, Amino Acid Coupling, and Washing.

Stage 1: N-α-Fmoc Deprotection

This crucial first step exposes the free amine at the N-terminus of the resin-bound peptide, making it available for coupling with the next amino acid.

-

Mechanism: The Fmoc group is cleaved via a base-catalyzed β-elimination reaction.[1] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces an elimination cascade, releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][13][14] The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable, soluble adduct that is easily washed away.[13][14][15]

-

Causality Behind Reagent Choice: Piperidine is the base of choice due to its optimal basicity (pKa ≈ 11.1) and its efficacy as a nucleophile to trap the DBF intermediate, driving the deprotection reaction to completion.[13] While other bases can be used, piperidine provides a rapid and clean reaction, typically completed in minutes.[12]

Caption: Mechanism of Fmoc deprotection by piperidine.

Stage 2: Amino Acid Activation and Coupling

Once the N-terminal amine is free, the next Fmoc-protected amino acid is introduced and covalently linked via a peptide (amide) bond.

-

Mechanism: The carboxylic acid of the incoming amino acid is not reactive enough to form a peptide bond on its own. It must first be "activated" to form a highly reactive intermediate. This is achieved using coupling reagents. The most common classes are uronium/aminium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DIC).[16] These reagents react with the carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the stable amide bond.[16][17]

-

Causality Behind Reagent Choice: The choice of coupling reagent is critical for efficiency and minimizing side reactions, especially racemization.

-

Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast-acting, making them suitable for routine and "difficult" couplings (e.g., sterically hindered amino acids).[12][16] HATU is generally considered more reactive than HBTU.[16]

-

Carbodiimides (DIC): Often used in combination with an additive like HOBt or Oxyma Pure. The additive acts as a catalyst and suppresses racemization.[18][19] The DIC/Oxyma combination is a cost-effective and highly effective choice that minimizes racemization.[16]

-

Stage 3: Washing

After both deprotection and coupling steps, the resin must be thoroughly washed to remove all excess reagents and soluble by-products.[6][14] This is a deceptively simple but critical step for achieving high purity in the final product. N,N-Dimethylformamide (DMF) is the most common solvent used for washing.[2]

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Field-Proven Methodologies and Protocols

The following protocols are provided as a robust starting point for manual Fmoc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.

Protocol 1: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) (approx. 10 mL/g resin) for 30-60 minutes in a suitable reaction vessel.[9]

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin.[2][20] Agitate the mixture for 3 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[2][20]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct.[16] The resin is now ready for the coupling step.

Protocol 2: HBTU/DIPEA Mediated Coupling

-

Reagent Preparation: In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (approx. 3 mL).[2]

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial.[2] Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

-

Agitation: Agitate the mixture for 30-120 minutes at room temperature. Reaction time can vary significantly based on the specific amino acids being coupled.[12]

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[2][8] A positive (blue) result indicates incomplete coupling, and the coupling step should be repeated.[2]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]

Protocol 3: Final Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[2]

-

Final Wash: After the final coupling and deprotection cycle, wash the peptide-resin with Dichloromethane (DCM) (3-5 times) to remove DMF.

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[2][21]

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common and robust choice is "Reagent K".[2]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL). Agitate the mixture at room temperature for 2-4 hours.[2]

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.[2]

-

Isolation: Centrifuge the tube to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers and residual cleavage reagents.[2]

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Data-Driven Insights and Troubleshooting

| Parameter | Common Choice(s) | Rationale & Expert Insights | Potential Pitfall |

| Deprotection Reagent | 20% Piperidine in DMF | Provides a balance of rapid deprotection without significant side reactions. Higher concentrations can be used but may not offer a significant advantage. | Incomplete removal of piperidine can neutralize the subsequent coupling reaction. Aspartimide formation can be a side reaction with prolonged exposure, especially at Asp-Xxx sequences. |

| Coupling Reagent | HATU, HBTU, DIC/Oxyma | HATU: Very high efficiency, ideal for difficult or sterically hindered couplings.[16] HBTU: A reliable workhorse for routine couplings.[16] DIC/Oxyma: Cost-effective, highly effective at suppressing racemization, a key concern for amino acids like His and Cys.[16][18] | Excess uronium reagents (HBTU/HATU) can lead to capping of the N-terminus. Racemization can occur with over-activation or prolonged coupling times. |

| Resin Choice | Wang Resin, Rink Amide Resin | Wang Resin: Used for peptides that require a C-terminal carboxylic acid.[4] Rink Amide Resin: Used for peptides that require a C-terminal amide.[4] The choice is dictated by the desired final product. | The linker's stability to the repeated deprotection cycles is crucial. Low-quality resin can lead to premature cleavage and yield loss. |

| Monitoring Test | Kaiser Test (Ninhydrin) | A qualitative colorimetric test to detect free primary amines.[2] Blue color indicates incomplete coupling, while a yellow/colorless result signifies a complete reaction.[2] | Proline residues will give a false negative (yellow/brown color). Secondary amines cannot be detected. |

Conclusion

The Fmoc protecting group is central to the success and prevalence of modern solid-phase peptide synthesis. Its unique base-lability provides an orthogonal protection scheme that is mild, versatile, and highly automatable.[1][8][] By understanding the chemical mechanisms behind the core SPPS cycle—deprotection, coupling, and cleavage—and by employing validated protocols and high-quality reagents, researchers can efficiently assemble complex peptides. This technical guide serves as a foundational resource, grounding laboratory practice in the fundamental principles of chemical causality to empower scientists in their pursuit of novel peptide-based therapeutics and research tools.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved January 7, 2026.

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 7, 2026.

- Benchchem. (n.d.). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Retrieved January 7, 2026.

- Benchchem. (n.d.).

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 7, 2026.

- Benchchem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis. Retrieved January 7, 2026.

- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved January 7, 2026.

- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Retrieved January 7, 2026.

- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved January 7, 2026.

- BOC Sciences. (n.d.).

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 7, 2026.

- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Retrieved January 7, 2026.

- LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved January 7, 2026.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved January 7, 2026.

- ACS Publications. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Organic Letters. Retrieved January 7, 2026.

- UCI Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 7, 2026.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 7, 2026.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 7, 2026.

- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved January 7, 2026.

- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved January 7, 2026.

- ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc.... Retrieved January 7, 2026.

- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 7, 2026.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 7, 2026.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved January 7, 2026.

- Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 7, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. lifetein.com [lifetein.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 12. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. bachem.com [bachem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. peptide.com [peptide.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to Fmoc-Deg-OH: Mechanism and Mastery in Solid-Phase Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Limits of Conventional SPPS

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences" remains a formidable challenge. These sequences, often rich in hydrophobic residues, are prone to on-resin aggregation, leading to the formation of intractable secondary structures like β-sheets.[1] This phenomenon severely hampers synthesis efficiency by causing poor resin solvation, incomplete coupling reactions, and failed deprotection steps, culminating in low yields and complex purifications.[1] To surmount this obstacle, chemists have developed innovative strategies that go beyond optimizing coupling reagents or solvents. One of the most powerful approaches is the site-specific modification of the peptide backbone itself. This guide provides an in-depth exploration of Fmoc-Deg-OH, or Fmoc-N-(2,4-dimethoxybenzyl)glycine, a cornerstone of the backbone protection strategy, detailing its mechanism of action and providing field-proven protocols for its successful implementation.

The Root Cause: Inter-chain Hydrogen Bonding and Peptide Aggregation

During SPPS, peptide chains are tethered to a solid support. As the chain elongates, certain sequences begin to self-associate through intermolecular hydrogen bonds between backbone amides. This leads to the formation of highly ordered β-sheet structures that are insoluble in standard SPPS solvents like DMF or NMP.[1] The consequences are severe:

-

Steric Hindrance: The aggregated structure physically blocks the N-terminus of the growing chain, preventing the incoming activated amino acid from reaching its target.

-

Poor Solvation: The collapsed, aggregated state of the peptide-resin is poorly solvated, impeding the diffusion of reagents and leading to sluggish and incomplete reactions.[1]

-

Failed Syntheses: The cumulative effect is a cascade of deletion sequences (n-1, n-2) and truncated peptides, drastically reducing the yield of the desired full-length product.[1]

While traditional proline residues can disrupt these secondary structures, their placement is dictated by the target sequence.[2] The need for a temporary, strategically placed "proline mimic" or structure-disrupting element led to the development of backbone protection strategies.

The Solution: Backbone Amide Protection with this compound

This compound (Fmoc-N-(2,4-dimethoxybenzyl)glycine) and its dipeptide derivatives, such as Fmoc-Aaa-(Dmb)Gly-OH, represent a powerful class of building blocks designed to mitigate aggregation.[3] Unlike pseudoproline dipeptides derived from Serine or Threonine which introduce a cyclic oxazolidine ring, the mechanism of Dmb-glycine is based on sterically shielding the backbone amide.[4][5]

The 2,4-dimethoxybenzyl (Dmb) group is a reversible protecting group attached to the backbone amide nitrogen of a glycine residue.[5][6] This bulky group acts as a temporary steric shield, physically preventing the close approach of adjacent peptide chains. By disrupting the precise geometry required for hydrogen bond formation, the Dmb group effectively inhibits the nucleation and growth of β-sheets.[3][5]

Core Mechanism of Action: Steric Hindrance

The primary function of the Dmb group is to serve as a "molecular bumper" on the peptide backbone.

-

Introduction: The Dmb group is introduced as part of a dipeptide unit, for example, Fmoc-Ala-(Dmb)Gly-OH, to circumvent the difficulty of coupling an amino acid to the sterically hindered Dmb-protected secondary amine.[6]

-

Steric Shielding: Once incorporated, the bulky Dmb group protrudes from the peptide backbone, preventing the inter-chain hydrogen bonding that underpins β-sheet formation.[5]

-

Enhanced Solvation: By keeping the peptide chains separated and preventing collapse, the entire peptide-resin complex remains better solvated, ensuring efficient access for reagents in subsequent coupling and deprotection steps.

-

Reversible Protection: The Dmb group is stable to the basic conditions of Fmoc deprotection (piperidine) but is cleanly and completely removed during the final acidolytic cleavage (e.g., with Trifluoroacetic acid, TFA), regenerating the native peptide backbone without a trace.[6]

This mechanism is visually contrasted with standard SPPS in the diagram below.

Caption: Mechanism of aggregation prevention by Dmb backbone protection.

Experimental Protocol: Incorporating Fmoc-Aaa-(Dmb)Gly-OH

The following is a generalized, field-proven protocol for the manual incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide into a growing peptide chain during Fmoc-SPPS at a 0.1 mmol scale.

Step 1: Resin Preparation & N-Terminal Deprotection

-

Swell Resin: Begin with 0.1 mmol of the N-terminally Fmoc-protected peptide-resin. Swell in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (approx. 5-10 mL). Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete Fmoc removal.[7]

-

Washing: Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Step 2: Dipeptide Activation and Coupling

-

Prepare Activation Solution: In a separate vial, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3.0 equivalents, 0.3 mmol) and a coupling reagent such as HBTU (2.9 equivalents, 0.29 mmol) in a minimal volume of DMF.

-

Activate: Add a hindered base, typically N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents, 0.6 mmol), to the vial. The solution will typically change color (e.g., to yellow), indicating activation. Allow to pre-activate for 2-5 minutes.[1]

-

Couple to Resin: Immediately add the activated dipeptide solution to the washed, deprotected peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, this time can be extended.[8]

Step 3: Monitoring and Completion

-

Qualitative Test: Perform a qualitative test (e.g., TNBS or Kaiser test) to monitor the reaction's completion.[8] A negative test (e.g., colorless beads for Kaiser) indicates the absence of free primary amines and a complete coupling reaction.

-

Re-coupling (If Necessary): If the test is positive, indicating an incomplete reaction, drain the vessel and repeat the coupling step with freshly prepared activated dipeptide.

-

Final Wash: Once coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove any excess reagents.

The synthesis can now proceed with standard Fmoc-SPPS cycles for the subsequent amino acids.

Caption: SPPS workflow for incorporating a Dmb-protected dipeptide.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Dipeptide Equivalents | 3.0 - 5.0 eq. | Relative to resin loading capacity.[8] |

| Coupling Reagent (HBTU/HATU) | 2.9 - 4.9 eq. | Use slightly less than the amino acid derivative. |

| Base (DIPEA) | 6.0 - 10.0 eq. | Should be at least 2x the equivalents of the coupling agent.[8] |

| Coupling Time | 1 - 4 hours | Sequence-dependent; monitor for completion.[1] |

| Deprotection | 2 x (5-20 min) | Two-step deprotection ensures complete Fmoc removal. |

| Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5) | Standard cocktail removes Dmb and other side-chain protecting groups.[9] |

Broader Applications and Trustworthiness

The Dmb-protection strategy is not only a tool for overcoming aggregation but also a self-validating system for preventing critical side reactions.

-

Preventing Aspartimide Formation: The Asp-Gly (D-G) sequence is notoriously prone to forming a cyclic aspartimide intermediate under basic Fmoc-deprotection conditions, leading to impurities and chain termination.[6] The use of a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is highly effective at completely preventing this side reaction by sterically blocking the required approach of the backbone nitrogen to the side-chain ester.[6]

-

Synthesis of Amyloidogenic Peptides: The Dmb strategy, alongside pseudoprolines, has been instrumental in the successful synthesis of highly aggregation-prone peptides like Amyloid Beta (Aβ) and Human Amylin, which are critical in neurodegenerative and metabolic disease research.[10]

The reliability of this method is underscored by its widespread adoption in both academic and industrial settings for the routine synthesis of peptides that were once considered nearly impossible to produce chemically.[11]

Conclusion: A Strategic Imperative for Modern Peptide Synthesis

This compound and the broader class of Dmb-protected dipeptides are indispensable tools in the modern peptide chemist's arsenal. By directly addressing the fundamental problem of on-resin aggregation through backbone amide protection, this strategy significantly enhances the efficiency, yield, and purity of difficult peptide sequences. The mechanism, rooted in steric hindrance, provides a robust and predictable method to maintain peptide chain solvation and accessibility throughout the synthesis. The ease of incorporation using standard protocols and its dual role in preventing common side reactions make it a trustworthy and authoritative solution for advancing peptide-based research and drug development.

References

- Teh, A. H., et al. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. RSC Publishing.

- Wikipedia. (n.d.). Pseudoproline.

- Kasim, N. A. A., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry.

- ResearchGate. (n.d.). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.

- Aapptec Peptides. (2019). Pseudoproline Dipeptides.

- Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES.

- Kasim, N. A. A., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC.

- Johnson, E. C. B., et al. (2005). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of Peptide Research.

- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- White, P., & Key, J. (2016). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.

- ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to α,α-Disubstituted Amino Acids in Peptide Science

Abstract

The strategic incorporation of non-proteinogenic amino acids represents a cornerstone of modern peptide chemistry and drug discovery. Among these, α,α-disubstituted amino acids (ααAAs) have emerged as exceptionally powerful tools for modulating peptide conformation, stability, and biological activity. Their defining structural feature—the replacement of the α-hydrogen with a second substituent—imposes profound stereochemical constraints that guide the peptide backbone into predictable and stable secondary structures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, and multifaceted applications of ααAAs. We will delve into the causality behind their conformational effects, provide field-proven protocols for their synthesis and incorporation into peptides, and explore their transformative impact on therapeutics, peptidomimetics, and organocatalysis.

The Foundational Principle: Imposing Order Through Conformational Constraint

Standard proteinogenic amino acids (with the exception of glycine) possess a single substituent at the α-carbon, allowing for a relatively broad range of permissible backbone dihedral angles (φ and ψ), as visualized on a Ramachandran plot. This inherent flexibility, while crucial for protein folding, often renders short peptides conformationally heterogeneous and susceptible to enzymatic degradation in a biological milieu.

The introduction of a second substituent at the α-carbon fundamentally alters this landscape. The increased steric bulk severely restricts the rotational freedom around the N-Cα and Cα-C' bonds, dramatically limiting the available φ/ψ conformational space.[1][2] This steric hindrance is the primary driver behind the utility of ααAAs. The most well-studied example, α-aminoisobutyric acid (Aib), features a gem-dimethyl group at the α-carbon. This simple modification effectively forces the peptide backbone into either a right-handed 3₁₀-helical or α-helical conformation.[1][2]

This principle—transforming a flexible peptide into a pre-organized, structurally defined molecule—is the common thread that connects all applications of ααAAs. By reducing the entropic penalty associated with adopting a specific bioactive conformation, ααAAs can lead to significant gains in binding affinity, biological potency, and metabolic stability.

Caption: General workflow for the synthesis of Fmoc-protected α,α-disubstituted amino acids.

2.2. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of ααAAs into a growing peptide chain is notoriously challenging due to the severe steric hindrance at the α-carbon. [3][4]Standard coupling conditions often result in incomplete or failed reactions. From a practical standpoint, overcoming this hurdle is critical for the successful synthesis of ααAA-containing peptides.

Causality of the Challenge: The nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming ααAA is sterically impeded by the two α-substituents and the bulky N-terminal protecting group (e.g., Fmoc). This significantly slows down the reaction kinetics compared to standard amino acid couplings.

Field-Proven Solution: Experience shows that standard carbodiimide or phosphonium/uronium salt activators (like HBTU or HATU) can be inefficient, especially when coupling an ααAA to another ααAA or a hindered N-terminal residue. [5]The most reliable strategy involves the use of more powerful acylating agents. Pre-forming the symmetrical anhydride of the incoming Fmoc-ααAA-OH provides a highly activated species that can overcome the steric barrier. [5]Alternatively, microwave-assisted SPPS can enhance reaction kinetics and drive difficult couplings to completion. [7]

Protocol 1: Optimized Coupling of a Sterically Hindered Fmoc-ααAA-OH in SPPS

This protocol describes the manual coupling of a sterically hindered residue like Fmoc-Dbg-OH (Dibenzylglycine) using a pre-formed symmetrical anhydride.

-

Resin Preparation:

-

Swell the peptidyl-resin (e.g., Rink Amide resin with the N-terminal amine deprotected) in dichloromethane (DCM), followed by dimethylformamide (DMF).

-

Perform a qualitative Kaiser test on a small sample of resin beads to confirm the presence of the free primary amine. The beads should turn a deep blue.

-

-

Symmetrical Anhydride Formation (Pre-activation):

-

In a separate reaction vessel, dissolve 4 equivalents of the Fmoc-ααAA-OH (relative to resin loading) in a minimal amount of DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add 2 equivalents of N,N'-diisopropylcarbodiimide (DIC).

-

Allow the reaction to proceed for 10-15 minutes at 0°C. A white precipitate of diisopropylurea (DIU) will form.

-

-

Coupling Reaction:

-

Filter the supernatant containing the symmetrical anhydride directly into the vessel containing the drained peptidyl-resin. Note: It is critical to avoid transferring the DIU precipitate.

-

Add DMF to ensure the resin is fully solvated and can be agitated freely. A solvent mixture of DCM:DMF (e.g., 9:1) can sometimes improve coupling efficiency for highly hindered residues. [3] * Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For extremely difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

-

-

Post-Coupling Wash and QC:

-

Drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (2x) to remove excess reagents and byproducts.

-

Perform a second Kaiser test. For a successful coupling, the beads should remain colorless or turn a faint yellow, indicating the absence of free primary amines.

-

Trustworthiness Check: If the Kaiser test is positive (blue), it indicates incomplete coupling. Do not proceed to the next deprotection step. Instead, repeat the coupling procedure (recouple) using fresh reagents. Capping the unreacted amines with acetic anhydride is a final resort but results in truncated sequences.

-

-

Chain Elongation:

-

Proceed with the standard Fmoc deprotection using 20% piperidine in DMF to prepare the peptide for the next coupling cycle.

-

Core Applications in Peptide Science and Drug Discovery

The unique conformational properties of ααAAs have been leveraged across a wide range of applications, from fundamental protein folding studies to the development of novel therapeutics.

3.1. Stabilization of Peptide Secondary Structures

The most prominent application of ααAAs is their use as potent promoters of helical and turn structures. [5]By locking the peptide backbone into a specific conformation, they provide an invaluable tool for designing peptides with defined three-dimensional shapes.

-

Helices (3₁₀- and α-): Aib is the archetypal helix-inducer. [1][2]Peptides rich in Aib, such as the naturally occurring peptaibols, adopt stable helical conformations that are often responsible for their biological activity, like forming ion channels in membranes. [6]The incorporation of just a few Aib residues can be sufficient to nucleate and stabilize a helical structure in an otherwise flexible peptide. [7]This has been used to enhance the α-helicity and, consequently, the antimicrobial activity of peptides like esculentin-1a. [7]* Extended Conformations: In contrast, ααAAs with larger, bulkier substituents, such as diethylglycine (Deg) or dipropylglycine (Dpg), tend to favor fully extended, planar C₅ conformations rather than helices. [5][8][9]* β-Turns: Cyclic ααAAs or specific chiral acyclic ααAAs can be used to stabilize β-turn structures, which are critical for receptor recognition in many bioactive peptides.

| α,α-Disubstituted Amino Acid | Common Abbreviation | Typical Induced Conformation | Reference |

| α-Aminoisobutyric Acid | Aib | 3₁₀-helix, α-helix | [1][5] |

| Diethylglycine | Deg | Fully Extended (C₅) | [5] |

| Dipropylglycine | Dpg | Fully Extended (C₅), 3₁₀-helix in specific contexts | [5][10] |

| 1-Aminocyclopentanecarboxylic Acid | Ac₅c | Helical / Turn | [8][9] |

| α-Methyl-Phenylalanine | α-Me-Phe | 3₁₀-helix | [5] |

Table 1: Conformational preferences of common α,α-disubstituted amino acids in homopeptides or as dominant influencers in heteropeptides.

3.2. Enhancement of Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. [11][12]ααAAs provide a robust solution to this problem. The steric bulk of the disubstituted α-carbon acts as a shield, physically blocking the approach of protease active sites to the adjacent peptide bonds.

Placing an ααAA at or near a known protease cleavage site can dramatically increase the peptide's half-life. [16]For example, substitution at the P1 position (immediately N-terminal to the scissile bond) can confer absolute stability against certain proteases. [16]This strategy is a key component in the design of long-acting peptide drugs. A prominent example is Semaglutide, a GLP-1 receptor agonist used for treating type 2 diabetes, which incorporates an Aib residue to protect against degradation by the DPP-4 enzyme. [14]

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol provides a general method to assess the stability of a parent peptide versus an ααAA-modified analogue against a specific protease (e.g., α-chymotrypsin) using RP-HPLC.

-

Reagent Preparation:

-

Prepare a stock solution of the protease (e.g., 1 mg/mL α-chymotrypsin) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions (e.g., 1 mg/mL) of the parent peptide and the ααAA-modified peptide in the same buffer.

-

-

Digestion Reaction:

-

In separate microcentrifuge tubes, combine the peptide solution with the protease solution. A typical starting enzyme:substrate ratio (w/w) is 1:100.

-

Incubate the reactions at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the enzymatic reaction by adding the aliquot to a solution that will denature the enzyme, such as 10% trifluoroacetic acid (TFA) or by heating.

-

Centrifuge the quenched samples to pellet the denatured enzyme.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

RP-HPLC Analysis:

-

Inject the samples onto a C18 reverse-phase HPLC column.

-

Run a standard gradient of water/acetonitrile (both containing 0.1% TFA).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Integrate the peak area of the remaining intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time for both the parent and the ααAA-modified peptide.

-

Calculate the half-life (t₁/₂) for each peptide under these conditions. A significant increase in the t₁/₂ for the modified peptide demonstrates enhanced proteolytic stability.

-

3.3. Applications in Drug Discovery and Peptidomimetics

The combined benefits of structural pre-organization and enhanced stability make ααAAs invaluable in drug discovery. []

-

Improved Receptor Binding: By locking a peptide into its bioactive conformation, ααAAs can lead to higher binding affinity and selectivity for its target receptor, as the entropic cost of binding is minimized. [14]* Peptidomimetics: ααAAs are key building blocks for peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. [15][16]They can serve as scaffolds to orient side chains in a desired spatial arrangement, mimicking a specific secondary structure element like an α-helix or β-turn.

-

Stapled Peptides: A powerful strategy for stabilizing α-helical peptides involves "stapling," where two residues are covalently linked. [17]Specialized α,α-disubstituted amino acids bearing reactive olefinic side chains are frequently used to form these all-hydrocarbon staples via ring-closing metathesis, creating peptides with remarkable stability and cell permeability. [18][19][20]

3.4. Organocatalysis

Beyond biomedicine, the stable, well-defined helical structures induced by ααAAs can be exploited as chiral scaffolds in asymmetric organocatalysis. [21][22]Peptides containing ααAAs have been shown to catalyze reactions like the Juliá-Colonna epoxidation of α,β-unsaturated ketones with high stereoselectivity. [19]The rigid helical backbone creates a defined chiral environment that directs the stereochemical outcome of the reaction, functioning as a miniature, designable enzyme. [18][19][23]

Conclusion and Future Outlook

α,α-Disubstituted amino acids are far more than simple, sterically bulky building blocks. They are precision tools that allow peptide scientists to exert a high degree of control over molecular conformation. By imposing predictable and stable secondary structures, they directly address the most common liabilities of peptide-based agents: conformational flexibility and proteolytic instability. The ability to rationally design peptides with enhanced stability, improved binding affinity, and tailored three-dimensional structures has cemented the role of ααAAs in modern drug discovery, from antimicrobial peptides to metabolic disease therapeutics.

Future research will undoubtedly focus on the development of novel ααAAs with more diverse functionalities and more nuanced conformational preferences. The design of ααAAs that can be used in new bio-orthogonal chemistries or that can respond to environmental stimuli will open up new avenues in the creation of smart biomaterials and advanced therapeutic agents. As our understanding of the relationship between structure and function continues to deepen, the applications for these powerful conformational modulators will only continue to expand.

References

- Seebach, D., et al. (1996). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Helvetica Chimica Acta.

- Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin.

- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin.

- Fu, N., et al. (2015). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.

- Oba, M., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules.

- Giraud, M., et al. (2018). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters.

- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.

- Nishikawa, K., et al. (2009). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of Peptide Science.

- Oba, M., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI.

- Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate.

- Burger, K., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science.

- Ratnaparkhi, G.S., et al. (2000). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection.

- Johnson, E.C., & Arora, P.S. (2010). Synthesis of Stabilized Alpha-Helical Peptides. Current Protocols in Chemical Biology.

- Biondi, B., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids.

- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.

- Albericio, F., & Kruger, H.G. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Amino Acids, Peptides and Proteins.

- Le, H.T., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers.

- Apostolopoulos, V., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.

- Velusamy, M., & Sureshbabu, V.V. (2021). Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis. ResearchGate.

- Sigal, M., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ResearchGate.

- Wysong, C.L., et al. (2002). Novel α,α-disubstituted amino acids for peptide secondary structure control. ResearchGate.

- Miller, S.J. (2002). Amino acids and peptides as asymmetric organocatalysts. Tetrahedron.

- Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Pharmaceuticals.

- Karle, I.L., et al. (1988). Factors governing helical preference of peptides containing multiple a,a-dialkyl amino acids. Proceedings of the National Academy of Sciences.

- Montalbetti, C.A.G.N., & Falque, V. (2005). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.

- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.

- Wikipedia contributors. (2023). Peptide synthesis. Wikipedia.

- Scribd. (n.d.). Proteolytic Stability Peptides. Scribd.

- Khan, M.S.R., & Rajan, H. (2018). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Digital Commons@Kennesaw State University.

- Semantic Scholar. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar.

- Yin, H. (2007). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Topics in Medicinal Chemistry.

- Gellman, S.H. (2008). Peptidomimetics. Accounts of Chemical Research.

- Sharma, A., et al. (2023). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research.

- Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.

- Nájera, C., & Sansano, J.M. (2015). Peptides as Asymmetric Organocatalysts. Organocatalysis.

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 9. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jopcr.com [jopcr.com]

- 17. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids [mdpi.com]

- 20. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. york.ac.uk [york.ac.uk]

- 23. books.rsc.org [books.rsc.org]

Fmoc-Deg-OH for inducing specific peptide conformations

An In-depth Technical Guide to Fmoc-Deg-OH for Inducing Specific Peptide Conformations

Authored by a Senior Application Scientist

Foreword: Beyond the Linear Sequence

In the landscape of peptide science and drug discovery, the linear sequence of amino acids is but the first chapter of a complex story. The true biological activity, the potency of a therapeutic, or the specificity of a molecular probe is dictated by its three-dimensional conformation. For researchers, scientists, and drug development professionals, the ability to rationally design and enforce specific secondary structures, such as β-turns, is a paramount objective. These structures often mediate critical protein-protein interactions and receptor binding events.

This guide focuses on a powerful tool in the peptide chemist's arsenal: N-α-(9-Fluorenylmethyloxycarbonyl)-diethylglycine (this compound) . As a non-proteinogenic, α,α-disubstituted amino acid, Deg introduces a unique set of steric constraints that serve as a potent conformational director.[1][2] This document moves beyond a simple recitation of protocols; it aims to provide a deep, mechanistic understanding of why and how this compound works, grounded in field-proven insights and robust experimental validation. We will explore its foundational chemistry, the strategic considerations for its incorporation into a peptide sequence, the rigorous analytical methods required to verify the resulting conformation, and the practical applications that this control enables.

The Molecular Logic of Diethylglycine (Deg): A Built-in Conformational Switch

The power of Diethylglycine (Deg) lies in its unique structure. Unlike natural amino acids which have at least one hydrogen on the α-carbon, Deg possesses two ethyl groups. This α,α-disubstitution severely restricts the conformational freedom around the peptide backbone.

The conformation of a peptide backbone is defined by the torsional angles phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N). For most amino acids, a wide range of these angles is energetically permissible, as visualized on a Ramachandran plot. However, the bulky ethyl groups of Deg create significant steric hindrance, drastically limiting the allowed Φ/Ψ angles to a narrow region that corresponds closely to the angles required for one of the residues in a β-turn. When placed at the i+1 or i+2 position of a turn, Deg acts as a nucleation point, forcing the peptide chain to fold back upon itself and facilitating the formation of a stabilizing hydrogen bond between the C=O of the i residue and the N-H of the i+3 residue.

Caption: Mechanism of Deg-induced β-turn formation.

Experimental Protocols: Solid-Phase Synthesis with this compound

The incorporation of this compound into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires special consideration due to its significant steric hindrance.[3] Standard coupling protocols may prove inefficient, leading to deletion sequences and low yields. The following sections provide a robust, validated methodology.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl | C-terminal amide or acid functionality.[4][5] |

| This compound | ≥98% Purity | Building block for turn induction.[1] |

| Fmoc-amino acids | Standard side-chain protection (e.g., Boc, Trt, Pbf) | Peptide chain elongation.[6] |

| Deprotection Solution | 20% Piperidine in DMF | Removal of Fmoc group.[4][7] |

| Coupling Reagent | HCTU, HATU, or PyBOP | Activation of carboxylic acid for amide bond formation.[8][9] |

| Base | N,N-Diisopropylethylamine (DIPEA) or sym-Collidine | Activation and neutralization.[10] |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Resin swelling and washing. |

| Cleavage Cocktail | e.g., 95% TFA, 2.5% Water, 2.5% TIS | Cleavage from resin and side-chain deprotection.[11] |

Step-by-Step SPPS Workflow

This protocol outlines a single cycle for the incorporation of this compound.

Step 1: Resin Preparation

-

Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[12]

-

Drain the DMF.

Step 2: Fmoc Deprotection (of the preceding residue)

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[7]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue color).[7]

Step 3: Coupling of this compound (Critical Step) Rationale: Due to the steric bulk of Deg, a highly efficient coupling reagent and potentially extended reaction times or double coupling are required to drive the reaction to completion.[3][13]

-

In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and a potent coupling reagent like HCTU (3.95 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for a minimum of 2 hours. Standard 1-hour couplings are often insufficient.

-

After the coupling period, drain the solution and wash the resin with DMF (3 times).

-

Crucial Validation: Perform a Kaiser test. For a successful coupling to a primary amine, the test should be negative (clear/yellow beads).

-

Troubleshooting: If the Kaiser test is positive, indicating incomplete coupling, perform a second coupling (a "double couple") by repeating steps 3.1-3.5.

Step 4: Capping (Optional but Recommended)

-

If the coupling remains incomplete after a double couple, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Caption: SPPS workflow for incorporating sterically hindered this compound.

Step 5: Final Cleavage and Deprotection

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K or a simpler 95% TFA/TIS/Water mixture).[11]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[12]

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

Purify the peptide using reverse-phase HPLC.

Analytical Validation of Conformation

Synthesizing the peptide is only half the battle. Rigorous analytical techniques are required to confirm that the Deg residue has successfully induced the desired β-turn conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the three-dimensional structure of peptides in solution.[14][15]

-

Key Experiments:

-

1D ¹H NMR: Provides initial information on peptide purity and folding. A well-folded peptide will show good chemical shift dispersion, especially in the amide proton region.[16]

-

TOCSY (Total Correlation Spectroscopy): Used to assign protons within each amino acid residue spin system.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of their position in the linear sequence.[17]

-

-

Signatures of a β-Turn:

-

Key NOE Signal: A strong NOE between the amide proton (NH) of the i+3 residue and the amide proton (NH) of the i+2 residue. For some turn types, an NOE between the α-proton (CαH) of the i+1 residue and the NH of the i+2 residue is also characteristic.

-

Temperature Coefficients: Amide protons involved in stable intramolecular hydrogen bonds (like the one in a β-turn) show a reduced change in chemical shift with increasing temperature. A coefficient less than -4.5 ppb/K is indicative of a hydrogen-bonded proton.[16]

-

³JNHCαH Coupling Constants: The coupling constant between the amide proton and its α-proton can provide information about the Φ dihedral angle.[15]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides a rapid, lower-resolution assessment of the overall secondary structure content of a peptide in solution.[18] While not definitive on its own, it is an excellent complementary technique to NMR.

-

Characteristic Spectra: Different secondary structures produce distinct CD spectra.

-

α-helix: Strong negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.[19]

-

β-sheet: A negative band around 217 nm and a positive band around 195 nm.[19]

-

β-turn (Type I/II): The spectra can be more complex, but often show a negative band near 225-230 nm and a positive band near 205 nm.

-

Random Coil: Characterized by a strong negative band below 200 nm.[19]

-

By comparing the experimental CD spectrum of the Deg-containing peptide to these standards, one can gain confidence in the presence of a folded, turn-like structure.[20]

Conclusion and Future Outlook

This compound is more than just another amino acid derivative; it is a powerful molecular tool for enforcing conformational rigidity in peptide design. Its ability to reliably induce β-turn structures opens avenues for creating potent and stable peptide mimetics, cyclized peptides with enhanced bioavailability, and precisely structured epitopes for antibody development. The key to its successful application lies in understanding the mechanistic basis of its action—the steric constraints it imposes—and adapting synthesis protocols accordingly, particularly during the critical coupling step.[9][13] The combination of robust SPPS methodology with rigorous conformational analysis by NMR and CD spectroscopy provides a self-validating system for any researcher aiming to harness the power of conformational control. As the fields of peptide therapeutics and chemical biology continue to advance, the strategic use of conformational directors like this compound will undoubtedly play a central role in the development of next-generation molecular tools and medicines.

References

- Synthesis of diethylglycine deriv

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BenchChem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Methods and protocols of modern solid phase peptide synthesis. SpringerLink.

- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. BenchChem.

- Diethylglycine. Chem-Impex.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.

- This compound. ChemNet.

- Synthesis of Peptides Containing a Diethylglycine Repe

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis. BenchChem.

- This compound, N-Fmoc-alpha, alpha-diethylglycine. Aapptec Peptides.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Coupling Reagents. Aapptec Peptides.

- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.

- NMR of peptides.

- Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. RSC Publishing.

- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.

- Applications of Circular Dichroism for Structural Analysis of Gel

- Circular dichroism of peptides. PubMed.

- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 肽偶联剂选择指南 [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55018D [pubs.rsc.org]

A Senior Application Scientist's Guide to Fmoc-Protected Amino Acids in Drug Discovery

Abstract